2-Chloro-5-ethylaniline
Description
2-Chloro-5-ethylaniline (IUPAC name: 5-chloro-2-ethylaniline) is an aromatic amine derivative characterized by a chloro (-Cl) substituent at the 5-position and an ethyl (-C₂H₅) group at the 2-position of the aniline ring.
Properties
CAS No. |
3843-87-6 |
|---|---|
Molecular Formula |
C8H10ClN |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-5-ethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 |
InChI Key |
ULULPRKXYHJKRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-chloro-5-ethylaniline with structurally related compounds based on substituent type, position, and functional properties:
Physicochemical Properties
Lipophilicity :
- The ethyl group in this compound increases lipophilicity (logP ~2.8 estimated) compared to 5-chloro-2-methylaniline (logP ~2.3) . This property enhances solubility in organic solvents, favoring applications in hydrophobic environments.
- The hydroxyl group in 5-chloro-2-hydroxyaniline reduces logP (~1.5) due to hydrogen bonding, improving water solubility .
Reactivity :
- Ethyl and methyl groups are electron-donating, activating the aromatic ring toward electrophilic substitution. However, the ethyl group’s steric bulk may slow reactions compared to methyl .
- The hydroxyl group in 5-chloro-2-hydroxyaniline introduces acidity (pKa ~9–10), enabling pH-dependent solubility and reactivity .
Key Research Insights
Substituent Position Effects :
Chlorine at the 5-position (meta to the amine) reduces electron density at the para position, directing further substitutions to specific sites. This positional specificity is critical in designing bioactive molecules .Biological Activity : Piperazine-containing analogs (e.g., ) exhibit improved blood-brain barrier penetration compared to ethyl or methyl derivatives, highlighting substituent-dependent pharmacokinetics.
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